molecular formula C13H14N2O3 B6418640 2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 6857-12-1

2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6418640
CAS RN: 6857-12-1
M. Wt: 246.26 g/mol
InChI Key: WYOAWPIAOVAVTO-UHFFFAOYSA-N
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Description

Morpholine is a common component in many organic compounds, including pharmaceuticals and agrochemicals . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Preparation and Synthesis

  • Preparation Techniques : The compound and its derivatives can be synthesized using various chemical reactions, such as the conversion of dimethyl and diphenyl disulfides into their respective 1H-isoindole-1,3-(2H)-diones (Klose, Reese, & Song, 1997).
  • Characterization Methods : Characterization using 1D and 2D NMR spectroscopy has been employed to confirm the structure of isoindoline-1,3-dione derivatives (Dioukhane et al., 2021).

Molecular Studies

  • Crystal Structure Analysis : Crystallographic methods have been used to determine the structure of isoindoline-1,3-dione derivatives, showing how these compounds crystallize in various systems (Anouar et al., 2019).
  • Enamine Chemistry : Research into the stereochemistry of reactions involving morpholine enamines has provided insights into the molecular conformation of certain isoindole derivatives (Hickmott, Cox, & Sim, 1974).

Biological and Pharmacological Potential

  • Xanthine Oxidase Inhibitors : Certain morpholine-2,5-dione derivatives have been evaluated for their inhibitory activity against xanthine oxidase, showing potential for use in treating conditions like gout (Šmelcerović et al., 2013).
  • Polymerization and Catalysis : Studies have examined the ring-opening polymerization of morpholine-2,5-dione derivatives, revealing insights into the formation of polymers and the role of metal catalysts (Chisholm et al., 2006).

Applications in Material Science

  • Mesogenic Schiff Bases : Isoindoline-1,3-dione based mesogenic Schiff bases have been synthesized and studied for their molecular structures and thermal behavior, showing potential for applications in liquid crystal technology (Dubey et al., 2018).
  • Corrosion Inhibition : Aza-pseudopeptides containing isoindoline-1,3-dione have been tested as corrosion inhibitors for mild steel, demonstrating significant potential in materials protection (Chadli et al., 2017).

Safety and Hazards

Compounds containing a morpholine ring can have various safety and hazard profiles, depending on their specific structures. Some morpholine derivatives can cause skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research and development of morpholine derivatives could include exploring their potential uses in pharmaceuticals and agrochemicals, as well as developing more efficient and environmentally friendly methods for their synthesis .

properties

IUPAC Name

2-(morpholin-4-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAWPIAOVAVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282242
Record name 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione

CAS RN

6857-12-1
Record name NSC25113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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